3-(Trifluoromethyl)benzonitrile

Description

The exact mass of the compound 3-(Trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88314. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

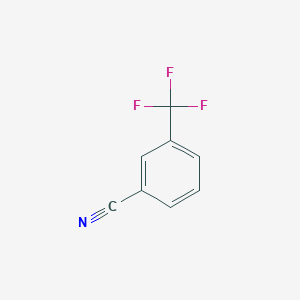

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOBINRVCUWLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022026 | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-77-4 | |

| Record name | 3-(Trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 3-(Trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(Trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with field-proven experimental methodologies, ensuring both scientific accuracy and practical applicability.

3-(Trifluoromethyl)benzonitrile (CAS No: 368-77-4) is a pivotal fluorinated building block in modern organic synthesis.[1][2][3] Its utility stems from the unique electronic properties conferred by two powerful electron-withdrawing groups—the nitrile (-CN) and the trifluoromethyl (-CF3)—on an aromatic scaffold. This substitution pattern significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful reaction design, process optimization, purification, and formulation. This guide elucidates these core properties through validated data and details the robust experimental protocols required for their verification.

Core Physicochemical Data

The intrinsic properties of 3-(Trifluoromethyl)benzonitrile dictate its behavior in both chemical and biological systems. The data presented below have been consolidated from authoritative chemical data sources.

Table 1: Summary of Key Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-(trifluoromethyl)benzonitrile[4] |

| Synonyms | α,α,α-Trifluoro-m-tolunitrile, 3-Cyanobenzotrifluoride[5] |

| CAS Number | 368-77-4[1][2][3] |

| Molecular Formula | C₈H₄F₃N[1][2][5] |

| Molecular Weight | 171.12 g/mol [1][2][5] |

| Appearance | Colorless to light yellow liquid[3][6] |

| Melting Point | 16-20 °C[1] |

| Boiling Point | 189 °C (at 760 mmHg)[1][2] |

| Density | 1.281 g/mL at 25 °C[1][6] |

| Refractive Index (n²⁰/D) | 1.4575[1][6] |

| Solubility | Insoluble in water; soluble in common organic solvents like DMSO, ethanol, chloroform. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 3-(Trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecule's hydrogen, carbon, and fluorine environments.

-

¹H NMR: The spectrum is characterized by complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm) arising from the four protons on the substituted benzene ring.

-

¹³C NMR: Key diagnostic signals include the nitrile carbon (C≡N) at approximately δ 118 ppm, the aromatic carbons, and a distinctive quartet for the trifluoromethyl carbon (¹JCF ≈ 272 Hz) due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This analysis reveals a sharp singlet around δ -63 ppm, which is highly characteristic of the Ar-CF₃ moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the primary functional groups.

-

C≡N Stretch: A strong, sharp absorption band is observed at approximately 2235 cm⁻¹, confirming the presence of the nitrile group.[7]

-

C-F Stretches: A series of very strong, broad absorption bands appear in the 1100-1400 cm⁻¹ region, which is characteristic of the trifluoromethyl group.

-

Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations are visible around 1600 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at an m/z of 171, corresponding to the molecular weight of the compound.[5]

-

Fragmentation: Common fragments may include the loss of HCN (m/z 144) or the CF₃ group (m/z 102).

Experimental Verification Protocols

The following protocols describe robust methodologies for the in-house verification of the key physicochemical properties.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional capillary techniques for its superior accuracy, reproducibility, and the small sample quantity required.[8] It measures the heat flow required to change the sample's temperature, providing a precise thermodynamic value for the solid-to-liquid phase transition. A sharp melting peak is a strong indicator of high purity.[9]

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of 3-(Trifluoromethyl)benzonitrile in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Ensure the atmosphere is inert (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the system at 0 °C.

-

Cool the sample to -40 °C at a rate of 10 °C/min to ensure complete crystallization.

-

Hold isothermally for 2 minutes.

-

Heat the sample from -40 °C to 40 °C at a controlled ramp rate of 5 °C/min. A slower ramp rate through the melting transition ensures thermal equilibrium and yields a more accurate onset temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event (the melting peak) on the resulting thermogram.

Diagram: DSC Workflow for Melting Point Verification

Sources

- 1. 3-(Trifluoromethyl)benzonitrile CAS#: 368-77-4 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 3-(Trifluoromethyl)benzonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3-(Trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document delineates the critical experimental and computational methodologies requisite for the elucidation of its three-dimensional atomic arrangement. We delve into the nuances of single-crystal growth for a low-melting-point compound, the principles and practicalities of single-crystal X-ray diffraction data acquisition, and the intricacies of structure solution and refinement. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and actionable protocols to understand and replicate the crystallographic analysis of this and similar organic molecules.

Introduction: The Significance of Crystalline Architecture

The solid-state structure of an organic molecule is a critical determinant of its bulk physical properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the crystal structure is paramount for intellectual property, formulation development, and regulatory compliance. 3-(Trifluoromethyl)benzonitrile (C₈H₄F₃N) is a versatile building block in medicinal chemistry, largely due to the influence of the trifluoromethyl group on the molecule's metabolic stability and binding affinity.[3] Its crystal structure reveals the precise arrangement of molecules in the solid state, governed by a delicate balance of intermolecular interactions. This guide will illuminate these interactions and provide a detailed roadmap for their experimental determination.

Experimental Methodology: From Liquid to a Diffracting Crystal

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. Given that 3-(Trifluoromethyl)benzonitrile has a melting point between 16-20 °C, specialized techniques for low-melting-point compounds are required.[2]

Crystal Growth Protocol: In Situ Crystallization

For compounds that are liquid at or near room temperature, in situ crystallization on the diffractometer is the method of choice. This technique allows for the growth of a single crystal directly in the path of the X-ray beam, obviating the need for manual crystal manipulation.[4]

Step-by-Step Protocol:

-

Sample Preparation: A small amount of liquid 3-(Trifluoromethyl)benzonitrile is drawn into a glass capillary tube (typically 0.3-0.5 mm in diameter).

-

Mounting: The capillary is sealed and mounted on a goniometer head.

-

In Situ Cooling: The mounted capillary is placed on the diffractometer and cooled using a stream of cold nitrogen gas. The sample is rapidly cooled to a temperature well below its melting point to induce solidification, often forming a polycrystalline or glassy solid.[4]

-

Annealing and Crystal Growth: A controlled heating and cooling cycle is then employed. An optical heating device, such as an infrared laser, can be used to create a small molten zone within the capillary.[4] This molten zone is slowly moved along the length of the capillary, a technique known as zone refinement. This process encourages the growth of a single, well-ordered crystal from the polycrystalline mass. The slow, controlled cooling is crucial for obtaining a crystal of sufficient size and quality for diffraction.[5]

Causality Behind Experimental Choices: The rapid initial cooling is designed to create a solid mass, while the subsequent slow, localized melting and refreezing in zone refinement purifies the sample and allows for the gradual and ordered arrangement of molecules into a single crystal lattice, which is essential for obtaining sharp diffraction spots.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is grown, X-ray diffraction data are collected to determine the arrangement of atoms within the crystal.[6][7]

Data Collection Workflow:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Typical Data Collection Parameters:

| Parameter | Value/Setting | Rationale |

| Instrument | Bruker APEX II or similar | Equipped with a CCD or CMOS detector for efficient data collection. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for small organic molecules. |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to better quality data.[8] |

| Data Collection Strategy | Omega and phi scans | A series of narrow frames (e.g., 0.5° per frame) are collected to cover a large portion of the reciprocal space. |

| Exposure Time | 10-30 seconds per frame | Dependent on crystal size and diffracting power. |

Structure Solution and Refinement: Decoding the Diffraction Pattern

The collected diffraction data, which consist of a series of spots of varying intensities, must be processed and analyzed to generate a three-dimensional model of the molecule.

Data Processing

The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each reflection. This is typically performed using software such as SAINT or XDS.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the detectors only measure the intensity (amplitude) of the diffracted X-rays, not their phase. For small molecules like 3-(Trifluoromethyl)benzonitrile, direct methods are highly effective for solving the phase problem.[9] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined using a least-squares method.[9] This iterative process adjusts the atomic positions, and their displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[10] The SHELXL program is a widely used software for this purpose.[11][12]

Refinement Workflow:

Caption: Iterative workflow for crystal structure refinement.

Crystallographic Data for 3-(Trifluoromethyl)benzonitrile

The crystallographic data for 3-(Trifluoromethyl)benzonitrile has been deposited in the Crystallography Open Database (COD) under the identifiers 8101360 and 8101526.[13] The following table summarizes the key crystallographic parameters from a representative analysis.

| Parameter | Value |

| Chemical Formula | C₈H₄F₃N |

| Formula Weight | 171.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 6.789(1) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 109.87(1) |

| γ (°) | 90 |

| Volume (ų) | 778.9(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.460 |

| Absorption Coefficient (mm⁻¹) | 0.14 |

| F(000) | 344 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Crystal Structure Analysis

The refined crystal structure provides a wealth of information about the molecular geometry and the intermolecular interactions that dictate the crystal packing.

Molecular Geometry

The molecular structure of 3-(Trifluoromethyl)benzonitrile consists of a planar benzene ring substituted with a trifluoromethyl group and a nitrile group at the meta positions. The bond lengths and angles are within the expected ranges for this type of compound.

Crystal Packing and Intermolecular Interactions

The crystal packing is primarily governed by a combination of dipole-dipole interactions and weak hydrogen bonds. The nitrile and trifluoromethyl groups are highly polar, leading to significant electrostatic interactions between adjacent molecules. C-H···N and C-H···F hydrogen bonds play a crucial role in stabilizing the three-dimensional network. These interactions can be systematically analyzed using software such as PLATON.[14][15][16][17]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of 3-(Trifluoromethyl)benzonitrile. By detailing the experimental protocols for crystal growth and data collection, and outlining the computational methods for structure solution and refinement, we have presented a complete workflow for the crystallographic characterization of this important organic molecule. The resulting structural information is invaluable for understanding its physicochemical properties and for the rational design of new materials and pharmaceuticals.

References

-

Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

-

PLATON Introduction. MIT. Available at: [Link]

-

Chapter 9.3 PLATON. Available at: [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

-

PLATON for Windows. School of Chemistry, University of Glasgow. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

-

Single Crystal Refinement using SHELX program. ISIS Neutron and Muon Source. Available at: [Link]

-

Single-crystal growth of organic semiconductors. DR-NTU. Available at: [Link]

-

SHELXL - An Easy Structure - Sucrose. Available at: [Link]

-

3-(Trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Available at: [Link]

-

Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. The Royal Society of Chemistry. (2019). Available at: [Link]

-

Low Melting Point Compounds. Parsons Group - School of Chemistry, The University of Edinburgh. Available at: [Link]

-

Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

-

A beginner's guide to X-ray data processing. The Biochemist. Portland Press. (2021). Available at: [Link]

-

Structure refinement. MIT OpenCourseWare. Available at: [Link]

-

X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. Available at: [Link]

-

X-ray Crystallography. Creative BioMart. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Growing Crystals for X-ray Diffraction Analysis. JoVE. (2015). Available at: [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). Available at: [Link]

-

Solvents for Recrystallization. Department of Chemistry, University of Rochester. Available at: [Link]

-

RECRYSTALLIZATION. ResearchGate. Available at: [Link]

-

Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. Available at: [Link]

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap. Available at: [Link]

-

Single Crystal Perfection - Tips and Tricks. YouTube. (2022). Available at: [Link]

-

Crystallography Open Database: Search results. Available at: [Link]

-

3-Cyano-4-aminobenzotrifluoride. BuyersGuideChem. Available at: [Link]

-

4-cyano-3-(trifluoromethyl)aniline. PharmaCompass.com. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzonitrile. NIST WebBook. Available at: [Link]

-

The Role of 3-(Trifluoromethyl)benzonitrile in Modern Synthesis. Available at: [Link]

-

3-Aminobenzotrifluoride-D4. PubChem. Available at: [Link]

Sources

- 1. 3-Cyanobenzotrifluoride Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Exporter [boulingchem.com]

- 2. 3-(Trifluoromethyl)benzonitrile CAS#: 368-77-4 [m.chemicalbook.com]

- 3. m-Trifluoromethylbenzonitrile [webbook.nist.gov]

- 4. Low Melting Point Compounds | Parsons Group | School of Chemistry [chem.ed.ac.uk]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. portlandpress.com [portlandpress.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. books.rsc.org [books.rsc.org]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PLATON INTRO [web.mit.edu]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 17. PLATON [chem.gla.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trluoromethyl)benzonitrile

This guide provides a comprehensive overview of 3-(trifluoromethyl)benzonitrile, a critical building block in modern medicinal and materials chemistry. We will delve into its synthesis, exploring the mechanistic underpinnings of the chosen methodology, and detail the analytical techniques for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource.

Introduction: The Significance of the Trifluoromethyl Group in Molecular Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] 3-(Trifluoromethyl)benzonitrile serves as a versatile intermediate, providing a gateway to a diverse array of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[2][3] Its synthesis and unambiguous characterization are therefore of paramount importance to ensure the quality and efficacy of downstream applications.

Synthesis of 3-(Trifluoromethyl)benzonitrile: A Mechanistic Approach

The synthesis of 3-(Trifluoromethyl)benzonitrile is most effectively achieved through the Sandmeyer reaction, a robust and well-established method for the conversion of aromatic amines to aryl nitriles.[4][5][6] This pathway is favored for its reliability and scalability. The starting material for this synthesis is 3-(trifluoromethyl)aniline.[7]

The Sandmeyer Reaction: A Step-by-Step Protocol with Mechanistic Insights

The Sandmeyer reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.[5][6]

Experimental Protocol:

Step 1: Diazotization of 3-(Trifluoromethyl)aniline

-

In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 3-(trifluoromethyl)aniline and a solution of hydrochloric acid or sulfuric acid in water.

-

The mixture is cooled to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

A solution of sodium nitrite in water is added dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction. The formation of the diazonium salt is indicated by a change in the color of the solution.

Causality: The diazotization reaction involves the in-situ formation of nitrous acid (from sodium nitrite and a strong acid) which then reacts with the aromatic amine to form the diazonium salt. The diazonium ion is a good leaving group (as dinitrogen gas), facilitating subsequent nucleophilic substitution.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, a solution of copper(I) cyanide is prepared in an appropriate solvent, such as aqueous sodium or potassium cyanide.

-

The freshly prepared, cold diazonium salt solution is then added slowly to the copper(I) cyanide solution. Vigorous stirring is maintained throughout the addition.

-

The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) to ensure the complete decomposition of the diazonium salt and formation of the benzonitrile. The evolution of nitrogen gas will be observed.

Causality: Copper(I) acts as a catalyst in this single-electron transfer (SET) mechanism. It reduces the diazonium ion to an aryl radical, with the concomitant formation of copper(II). The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.[5]

Step 3: Work-up and Purification

-

After cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic layers are washed with water and brine to remove any inorganic impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude 3-(trifluoromethyl)benzonitrile is then purified by vacuum distillation or column chromatography to yield the final product as a colorless to light yellow liquid.[8]

Experimental Workflow Diagram

Caption: Synthetic pathway for 3-(Trifluoromethyl)benzonitrile via the Sandmeyer reaction.

Characterization of 3-(Trifluoromethyl)benzonitrile

The identity and purity of the synthesized 3-(trifluoromethyl)benzonitrile must be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Observed Feature | Expected Value/Range |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.5-8.0 ppm |

| ¹³C NMR | Aromatic Carbons | Peaks in the aromatic region (δ 110-140 ppm) |

| CF₃ Carbon | Quartet centered around δ 123 ppm (J ≈ 272 Hz) | |

| Nitrile Carbon | Peak around δ 117 ppm | |

| ¹⁹F NMR | Trifluoromethyl Group | Singlet around δ -63 ppm |

| IR Spectroscopy | C≡N Stretch | Strong, sharp absorption band around 2230 cm⁻¹ |

| C-F Stretch | Strong absorptions in the range of 1300-1100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 171.03 |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region, corresponding to the four protons on the benzene ring. The exact chemical shifts and coupling patterns can be predicted using computational methods or compared to reference spectra.

-

¹³C NMR: The carbon NMR spectrum provides key structural information. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon will have a characteristic chemical shift, and the remaining aromatic carbons can be assigned based on their substitution patterns and comparison to spectral databases.[9]

-

¹⁹F NMR: The fluorine NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group. It will exhibit a singlet at a characteristic chemical shift.[10]

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying the nitrile functional group. A strong and sharp absorption peak around 2230 cm⁻¹ is a definitive indicator of the C≡N triple bond stretch.[11][12][13] Additionally, strong absorption bands in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations.[14]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of C₈H₄F₃N.[12]

Safety and Handling

3-(Trifluoromethyl)benzonitrile is a hazardous chemical and should be handled with appropriate safety precautions.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15][16][17] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Applications in Research and Development

3-(Trifluoromethyl)benzonitrile is a valuable building block in several areas of chemical research:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group can enhance drug efficacy and metabolic stability.[1][2][18] For example, it is a precursor for the synthesis of nonsteroidal antiandrogens like bicalutamide.[19]

-

Agrochemicals: This compound is used in the formulation of herbicides and fungicides, where the trifluoromethyl group contributes to increased biological activity.[18]

-

Material Science: It is employed in the development of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced performance.[18]

Conclusion

This guide has provided a detailed protocol for the synthesis of 3-(trifluoromethyl)benzonitrile via the Sandmeyer reaction, emphasizing the mechanistic rationale behind the experimental steps. Furthermore, a comprehensive overview of the analytical techniques required for its thorough characterization has been presented. By adhering to the described procedures and safety precautions, researchers can confidently synthesize and characterize this important chemical intermediate for a wide range of applications in drug discovery, agrochemical development, and materials science.

References

- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(Trifluoromethyl)benzonitrile. African Rock Art.

- Exploring 3-Fluoro-5-(trifluoromethyl)

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery.

- 4-Cyano-3-(trifluoromethyl)aniline. Wikipedia.

- 3-Fluoro-2-(trifluoromethyl)benzonitrile. Apollo Scientific.

- SAFETY D

- MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum. ChemicalBook.

- 3-(Trifluoromethyl)benzonitrile(368-77-4)IR1. ChemicalBook.

- The Essential Role of 3-(Trifluoromethyl)benzonitrile in Modern Chemical Synthesis.

- 3-FLUORO-5-(TRIFLUOROMETHYL)

- 3-(Trifluoromethyl)benzonitrile. PubChem.

- 3-(Trifluoromethyl)benzonitrile 99 368-77-4. Sigma-Aldrich.

- Sandmeyer reaction. Wikipedia.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Sandmeyer Trifluoromethyl

- 3-Methyl-5-(trifluoromethoxy)benzonitrile. Benchchem.

- The Role of 3-(Trifluoromethyl)benzonitrile in Modern Synthesis.

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry.

- 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum. ChemicalBook.

- 3-[4-(TrifluoroMethyl)phenyl]benzonitrile synthesis. ChemicalBook.

- 3-(Trifluoromethyl)benzonitrile. Chemdad Co., Ltd.

- 3-(Trifluoromethoxy)benzonitrile. NIST WebBook.

- 3-(Trifluoromethoxy)benzonitrile. NIST WebBook.

- Supporting Inform

- Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Cheméo.

- 3-(Trifluoromethyl)benzonitrile. Santa Cruz Biotechnology.

- PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE.

- 3-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich.

- CN1301965C - Prepn process of 2-trifluoromethyl-4-cyano aniline.

- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz

- 3-(Trifluoromethyl)aniline. PubChem.

- Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 3-(Trifluoromethyl)benzonitrile(368-77-4) IR Spectrum [chemicalbook.com]

- 12. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.es [fishersci.es]

- 17. capotchem.cn [capotchem.cn]

- 18. innospk.com [innospk.com]

- 19. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 3-(Trifluoromethyl)benzonitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Trifluoromethyl)benzonitrile, a key building block in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of this molecule is paramount. This document serves as a comprehensive resource, detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-(Trifluoromethyl)benzonitrile and the scientific principles underpinning these analytical techniques.

Introduction

3-(Trifluoromethyl)benzonitrile, with the chemical formula C₈H₄F₃N, is an aromatic nitrile featuring a trifluoromethyl substituent at the meta position of the benzene ring.[1] This unique combination of a cyano and a trifluoromethyl group imparts specific electronic properties to the molecule, influencing its reactivity and interactions in biological systems. Accurate spectroscopic characterization is therefore essential for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide will delve into the ¹H, ¹³C, and ¹⁹F NMR, IR, and EI-MS data, providing a detailed interpretation of the spectral features and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(Trifluoromethyl)benzonitrile, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals the electronic environment of the aromatic protons. The electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.68 - 7.94 |

Interpretation:

The signals for the four aromatic protons appear as a complex multiplet in the region of δ 7.68-7.94 ppm. This complexity arises from the spin-spin coupling between the non-equivalent protons on the substituted benzene ring. The exact chemical shifts and coupling patterns can be resolved using higher field NMR instruments and simulation software. The downfield shift of these protons is a direct consequence of the inductive electron withdrawal by the -CN and -CF₃ substituents, which reduces the electron density around the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-CN (Nitrile Carbon) | 117.2 |

| C-CF₃ | 131.7 (quartet) |

| Aromatic C-H | 129.8, 130.2, 133.1, 135.2 |

| Aromatic C-CN | 113.8 |

| CF₃ | 122.9 (quartet) |

Interpretation:

-

Nitrile Carbon (C-CN): The carbon of the nitrile group appears at approximately 117.2 ppm.

-

Carbon attached to -CF₃ (C-CF₃): This carbon signal, found around 131.7 ppm, is split into a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

Aromatic Carbons: The four aromatic C-H carbons resonate in the typical downfield region for aromatic compounds (129.8-135.2 ppm). The carbon atom attached to the nitrile group (C-CN) is observed at a more upfield position of around 113.8 ppm.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group itself appears as a quartet around 122.9 ppm due to the one-bond coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine nuclei is very sensitive to their electronic environment.

| Fluorine Assignment | Chemical Shift (δ) in ppm (relative to CFCl₃) |

| -CF₃ | ~ -63 |

Interpretation:

The ¹⁹F NMR spectrum of 3-(Trifluoromethyl)benzonitrile shows a single sharp resonance at approximately -63 ppm for the three equivalent fluorine atoms of the trifluoromethyl group. This chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Experimental Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra of 3-(Trifluoromethyl)benzonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2232 | C≡N stretch (Nitrile) | Strong |

| 1616, 1589, 1492 | C=C stretch (Aromatic) | Medium |

| 1325 | C-F stretch (Trifluoromethyl) | Strong |

| 1175, 1136 | C-F stretch (Trifluoromethyl) | Strong |

| 892, 808, 700 | C-H bend (Aromatic) | Strong |

Interpretation:

-

Nitrile Stretch: The strong, sharp absorption at 2232 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the nitrile group.

-

Aromatic C=C Stretches: The absorptions in the 1492-1616 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, which are observed at 1325, 1175, and 1136 cm⁻¹.

-

Aromatic C-H Bends: The strong bands in the 700-892 cm⁻¹ region correspond to the out-of-plane bending vibrations of the C-H bonds on the substituted aromatic ring.

Logical Relationship between Molecular Structure and IR Absorptions

Caption: Correlation of functional groups in 3-(Trifluoromethyl)benzonitrile with their characteristic IR absorption bands.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[2][3] The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions provides information about the molecular weight and structure of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 171 | 100 | [M]⁺ (Molecular Ion) |

| 152 | 28 | [M-F]⁺ |

| 121 | 34 | [M-CF₂]⁺ or [M-F-HF]⁺ |

| 102 | 7 | [M-CF₃]⁺ |

| 75 | 10 | [C₆H₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 171 corresponds to the molecular ion [C₈H₄F₃N]⁺, confirming the molecular weight of the compound. Its high relative intensity (base peak) is characteristic of aromatic compounds.

-

Fragmentation Pattern: The major fragmentation pathways involve the loss of fluorine and parts of the trifluoromethyl group.

-

The peak at m/z 152 is due to the loss of a fluorine atom.

-

The significant peak at m/z 121 likely arises from the loss of a CF₂ radical or successive loss of F and HF.

-

The peak at m/z 102 corresponds to the loss of the entire trifluoromethyl radical (•CF₃).

-

The peak at m/z 75 represents the benzyne radical cation, a common fragment for substituted benzene rings.

-

Proposed Fragmentation Pathway in EI-MS

Caption: A simplified proposed fragmentation pathway for 3-(Trifluoromethyl)benzonitrile in EI-MS.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of 3-(Trifluoromethyl)benzonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For quantitative analysis, ensure a sufficient relaxation delay between pulses.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As 3-(Trifluoromethyl)benzonitrile is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of 3-(Trifluoromethyl)benzonitrile. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the connectivity and electronic environment of the atoms within the molecule. The IR spectrum clearly identifies the key functional groups, namely the nitrile, the trifluoromethyl group, and the aromatic ring. Finally, the mass spectrum corroborates the molecular weight and provides insights into the fragmentation behavior of the molecule under electron ionization. This detailed spectroscopic analysis is indispensable for quality control, reaction monitoring, and for understanding the chemical properties of this important synthetic intermediate.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

PubChem. 3-(Trifluoromethyl)benzonitrile. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Wikipedia. Electron ionization. [Link]

-

NIST Chemistry WebBook. m-Trifluoromethylbenzonitrile. [Link]

Sources

reactivity and stability studies of 3-(Trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzonitrile, with the CAS number 368-77-4, is a highly functionalized aromatic compound that serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its structure, featuring a trifluoromethyl group and a nitrile group on a benzene ring, imparts a unique combination of electronic properties and chemical reactivity.[3] The strong electron-withdrawing nature of both substituents significantly influences the molecule's stability and reaction pathways. This guide provides a comprehensive overview of the reactivity and stability of 3-(Trifluoromethyl)benzonitrile, offering insights for its effective use in pharmaceutical, agrochemical, and materials science research.[4] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, making this compound a valuable building block in medicinal chemistry.[3]

Physicochemical Properties of 3-(Trifluoromethyl)benzonitrile

A summary of the key physicochemical properties of 3-(Trifluoromethyl)benzonitrile is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₄F₃N |

| Molecular Weight | 171.12 g/mol [5] |

| Appearance | Colorless to light yellow liquid[6] |

| Melting Point | 16-20 °C |

| Boiling Point | 189 °C |

| Density | 1.281 g/mL at 25 °C |

| Refractive Index | n20/D 1.4575 |

| Flash Point | 72 °C (161.6 °F) - closed cup[1] |

| CAS Number | 368-77-4[1] |

Chemical Reactivity

The reactivity of 3-(Trifluoromethyl)benzonitrile is dictated by the interplay of the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups. These groups deactivate the aromatic ring towards electrophilic attack and make it susceptible to certain nucleophilic reactions. The nitrile group itself is a versatile functional handle for various chemical transformations.

Electrophilic Aromatic Substitution

The -CF₃ and -CN groups are strongly deactivating and meta-directing for electrophilic aromatic substitution reactions.[7] This is due to their inductive electron withdrawal and resonance effects, which decrease the electron density of the benzene ring, particularly at the ortho and para positions.[3] Consequently, electrophilic attack is less favorable compared to benzene but will preferentially occur at the meta positions (positions 4 and 6) relative to the nitrile group.

Reactions of the Nitrile Group

The nitrile group is the most reactive site for many transformations, providing a gateway to a variety of other functional groups.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid.[3][8] This reaction typically proceeds through a benzamide intermediate.[9] Basic hydrolysis is often carried out using aqueous sodium hydroxide, followed by acidification to produce the carboxylic acid.[8]

-

Reduction: The nitrile group can be reduced to a primary amine, forming 3-(trifluoromethyl)benzylamine.[10] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran, or through catalytic hydrogenation using reagents like Raney Nickel.[11]

Reactions of the Trifluoromethyl Group

The trifluoromethyl group is generally very stable and unreactive under most conditions.[12] However, under specific and harsh conditions, such as high temperatures or with potent reducing agents, C-F bond cleavage can occur.[12]

Diagram: Reactivity Profile of 3-(Trifluoromethyl)benzonitrile

Caption: Key transformations of 3-(Trifluoromethyl)benzonitrile.

Stability Studies

Understanding the stability of 3-(Trifluoromethyl)benzonitrile is crucial for its storage, handling, and application in drug development, where degradation products can pose safety risks.

Thermal Stability

With a boiling point of 189 °C, 3-(Trifluoromethyl)benzonitrile exhibits good thermal stability under standard laboratory conditions. However, at very high temperatures, decomposition of trifluoromethyl aromatic compounds can occur, potentially leading to the formation of various fluorinated byproducts.[13] It is recommended to store the compound in a cool, dry place.

Photostability

Chemical Stability and Degradation Pathways

The primary chemical degradation pathway for 3-(Trifluoromethyl)benzonitrile under ambient conditions is likely hydrolysis of the nitrile group.

-

Hydrolytic Degradation: In the presence of moisture, especially under acidic or basic conditions, the nitrile group can slowly hydrolyze to 3-(trifluoromethyl)benzamide and subsequently to 3-(trifluoromethyl)benzoic acid.[3][8] The rate of this degradation is dependent on pH and temperature.

-

Oxidative and Reductive Degradation: The molecule is generally stable to mild oxidizing and reducing agents. However, strong oxidizing or reducing conditions should be avoided during storage.

-

Microbial Degradation: Benzonitrile compounds can be susceptible to microbial degradation, typically proceeding through hydrolysis of the nitrile group to the corresponding benzoic acid and ammonia via nitrilase or a nitrile hydratase/amidase pathway.[17]

Experimental Protocols

The following protocols are provided as a guide for assessing the reactivity and stability of 3-(Trifluoromethyl)benzonitrile.

Protocol 1: Hydrolysis to 3-(Trifluoromethyl)benzoic Acid

This protocol describes a typical laboratory-scale hydrolysis of the nitrile group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(Trifluoromethyl)benzonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic.

-

Isolation: The resulting precipitate of 3-(trifluoromethyl)benzoic acid can be collected by filtration, washed with cold water, and dried.

-

Analysis: Confirm the identity and purity of the product using techniques such as melting point, NMR spectroscopy, and mass spectrometry.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to assess the intrinsic stability of 3-(Trifluoromethyl)benzonitrile, in line with ICH guidelines.[18][19] The goal is to achieve 5-20% degradation to identify potential degradation products.[4]

-

Sample Preparation: Prepare solutions of 3-(Trifluoromethyl)benzonitrile in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.

-

Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid sample to 80 °C.

-

Photostability: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][20] A dark control should be maintained in parallel.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer.[21][22] UV detection is commonly used.[21] The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Identification: Assess the purity of the parent peak and identify any major degradation products using techniques like LC-MS.

Diagram: Forced Degradation Study Workflow

Sources

- 1. 3-(トリフルオロメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(TRIFLUOROMETHYL)BENZONITRILE | CAS 368-77-4 [matrix-fine-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 10. 3-(Trifluoromethyl)benzylamine [myskinrecipes.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

quantum chemical calculations for 3-(Trifluoromethyl)benzonitrile

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-(Trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the application of quantum chemical calculations to 3-(Trifluoromethyl)benzonitrile, a molecule of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings, practical methodologies, and interpretive analysis of computational data. The narrative is structured to provide not just a protocol, but a field-proven perspective on why specific computational choices are made, ensuring the generation of robust, reliable, and insightful results for drug discovery and molecular design applications.

The Strategic Importance of 3-(Trifluoromethyl)benzonitrile in Drug Design

The 3-(Trifluoromethyl)benzonitrile scaffold is a cornerstone in modern medicinal chemistry, primarily due to the synergistic effects of its two key functional groups: the trifluoromethyl (-CF3) group and the nitrile (-C≡N) group.

-

The Trifluoromethyl Group (-CF3): This group is a powerful bioisostere for a methyl group and other functionalities. Its introduction into a drug candidate can profoundly enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter binding affinity through unique electrostatic interactions.[1][2][3] The strong electron-withdrawing nature of the -CF3 group also modulates the electronic properties of the entire molecule.[3]

-

The Nitrile Group (-C≡N): The nitrile group is a versatile functional group in drug design. It is a polar moiety with a linear geometry, capable of acting as a hydrogen bond acceptor.[4] Its electronic structure is characterized by a carbon-nitrogen triple bond, making it a useful vibrational probe for spectroscopic studies.[5][6]

Understanding the delicate interplay between these groups—how they influence the molecule's three-dimensional shape, charge distribution, and reactivity—is paramount for rational drug design. Quantum chemical calculations provide the necessary microscopic lens to elucidate these properties in silico.

Foundational Theory: Selecting the Right Computational Tools

The success of any computational study hinges on the appropriate selection of the level of theory and basis set. For a molecule like 3-(Trifluoromethyl)benzonitrile, containing an aromatic system, highly electronegative fluorine atoms, and a triple bond, this choice is non-trivial.

Density Functional Theory (DFT): The Workhorse for Molecular Modeling

For systems of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[7] DFT methods are used to determine the electronic structure of molecules, providing a foundation for calculating a wide range of properties.[8][9]

-

Choosing a Functional: The "functional" is the component of DFT that approximates the exchange and correlation energy.

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a highly popular and robust choice for organic molecules. It has a long track record of providing reliable geometries and electronic properties.[8][10][11]

-

Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3): When weak intermolecular interactions are of interest (e.g., protein-ligand binding), including a dispersion correction is critical. The -CF3 group can participate in such interactions.[12]

-

-

Choosing a Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals.

-

Pople Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used. The (d,p) denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, which are essential for describing the anisotropic electron density in bonding. The + indicates the addition of diffuse functions, which are important for describing lone pairs and regions of low electron density.

-

A Prudent Strategy: A common and effective workflow is to perform an initial geometry optimization with a smaller basis set (e.g., 6-31G(d,p)) and then refine the energy and calculate molecular properties using a larger, more flexible basis set (e.g., 6-311+G(d,p)) on the optimized geometry.

-

The Core Computational Workflow: A Self-Validating Protocol

The following is a detailed, step-by-step methodology for the quantum chemical analysis of 3-(Trifluoromethyl)benzonitrile. This protocol is designed to be self-validating, ensuring the scientific integrity of the results.

Experimental Protocol: Step-by-Step Quantum Chemical Analysis

-

Step 1: Initial Structure Generation

-

Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 3D structure of 3-(Trifluoromethyl)benzonitrile. Ensure the correct atom connectivity. A rough initial geometry is sufficient, as the subsequent optimization step will refine it.

-

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Software: Gaussian, ORCA, NWChem, or similar quantum chemistry packages.[11]

-

Methodology:

-

Prepare an input file specifying the initial coordinates.

-

Select the level of theory. A reliable starting point is the B3LYP functional with the 6-31G(d,p) basis set.

-

Specify the calculation type as Opt (Optimization).

-

Execute the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.

-

-

-

Step 3: Vibrational Frequency Analysis

-

Objective: This is a critical validation step with a dual purpose:

-

Confirming a True Minimum: To ensure the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies.

-

Predicting Spectroscopic Data: To calculate the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.

-

-

Methodology:

-

Use the optimized geometry from Step 2 as the input.

-

Use the exact same level of theory (B3LYP/6-31G(d,p)) as the optimization. Mismatching the theory level will yield invalid results.

-

Specify the calculation type as Freq (Frequency).

-

Execute the calculation and analyze the output. If any imaginary frequencies are reported, the structure is a saddle point and must be re-optimized.

-

-

Logical Workflow Diagram

Caption: A self-validating workflow for quantum chemical calculations.

Analysis of Key Molecular Properties

With a validated optimized geometry, we can now calculate properties that are directly relevant to drug discovery.

4.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[13]

-

HOMO: The energy of the HOMO relates to the molecule's ability to donate electrons.

-

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of chemical stability. A larger gap suggests lower reactivity.

4.2. Molecular Electrostatic Potential (ESP)

The ESP map visualizes the charge distribution on the molecule's surface, which is invaluable for predicting non-covalent interactions.

-

Negative Potential (Red): Regions of high electron density, indicating sites prone to electrophilic attack or hydrogen bond acceptance. For 3-(Trifluoromethyl)benzonitrile, these are expected around the nitrile nitrogen and the fluorine atoms.

-

Positive Potential (Blue): Regions of low electron density (electron-poor), indicating sites for nucleophilic attack. These are expected around the hydrogen atoms of the benzene ring.

ESP Surface Conceptual Diagram

Caption: A legend for interpreting ESP surface color-coding.

Data Presentation for Analysis

All quantitative results should be summarized in clear, well-structured tables to facilitate interpretation and comparison.

Table 1: Calculated Electronic Properties at the B3LYP/6-311+G(d,p) Level

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | Calculated Value | Calculated Value |

| LUMO Energy | Calculated Value | Calculated Value |

| HOMO-LUMO Gap | Calculated Value | Calculated Value |

| Total Dipole Moment | Calculated Value | (Debye) |

Table 2: Selected Predicted Vibrational Frequencies (Scaled)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Calculated Value | ~2240-2220[6] |

| C-F Symmetric Stretch | Calculated Value |

| Aromatic C-H Stretch | Calculated Value | |

Note: Calculated harmonic frequencies are often systematically higher than experimental values. They should be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) for better comparison.

Conclusion and Outlook

This guide has outlined a robust and scientifically rigorous workflow for the quantum chemical characterization of 3-(Trifluoromethyl)benzonitrile. By following this protocol, researchers can derive valuable insights into the molecule's structural, electronic, and spectroscopic properties. This data provides a powerful foundation for understanding its behavior in biological systems, guiding the synthesis of new analogues, and ultimately accelerating the drug development process. The integration of high-level computational analysis with empirical research is a hallmark of modern, efficient drug discovery.

References

-

Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications . (n.d.). Autech Industry Co.,Limited. Retrieved January 9, 2026, from [Link]

-

3-(Trifluoromethyl)benzonitrile . (n.d.). African Rock Art. Retrieved January 9, 2026, from [Link]

-

3-(Trifluoromethyl)benzonitrile . (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]

-

The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery . (n.d.). Autech Industry Co.,Limited. Retrieved January 9, 2026, from [Link]

-

3-(Trifluoromethyl)benzonitrile . (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel . (2023, July 21). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Loew, G. H., Chang, S., & Berkowitz, D. (1975). Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry. Journal of Molecular Evolution, 5(2), 131-152. [Link]

-

The Essential Role of 3-(Trifluoromethyl)benzonitrile in Modern Chemical Synthesis . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6035-6045. [Link]

-

Das, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Scientific Reports, 14(1), 13586. [Link]

-

Farmer, S., et al. (2025). Chemistry of Nitriles. LibreTexts. Retrieved January 9, 2026, from [Link]

-

Jasiński, M., & Nartowski, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Panini, P., et al. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry, 39(11), 8563-8575. [Link]

-

DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex . (n.d.). The University of Texas at Austin. Retrieved January 9, 2026, from [Link]

-

Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview . (2025, August 10). The Journal of Chemical Physics. Retrieved January 9, 2026, from [Link]

-

Kamaee, M. (2014). Microwave Study and Molecular Structure of Fluorinated Benzonitriles. University of Manitoba. [Link]

-

DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1 . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Alborés, P., et al. (2019). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Molecules, 24(12), 2294. [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). Google Patents.

-

Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds . (2013, February). Fluorine notes. Retrieved January 9, 2026, from [Link]

-

Chapter 3 Quantum chemistry calculations . (n.d.). Retrieved January 9, 2026, from [Link]

-

Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) . (n.d.). Cheméo. Retrieved January 9, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4-Toluenesulfonlyoxy)-Benzlyideneamino . (n.d.). DergiPark. Retrieved January 9, 2026, from [Link]

-

Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines . (2024, October 25). Supercomputing Frontiers and Innovations. Retrieved January 9, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 9. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzonitrile: Strategies, Mechanisms, and Protocols

Abstract

3-(Trifluoromethyl)benzonitrile is a cornerstone building block in modern medicinal and materials science, prized for the unique physicochemical properties conferred by the trifluoromethyl (-CF₃) group, such as enhanced metabolic stability and lipophilicity.[1][2] Its synthesis is a critical step in the development of numerous pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the primary synthetic routes to this vital intermediate, designed for researchers, chemists, and process development professionals. We will dissect the two predominant synthetic strategies—the classical Sandmeyer reaction and modern palladium-catalyzed cyanation—offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide laboratory and industrial applications.

Introduction: The Strategic Importance of 3-(Trifluoromethyl)benzonitrile

The strategic incorporation of a trifluoromethyl group into aromatic systems is a powerful tactic in molecular design. The -CF₃ group is a strong electron-withdrawing moiety and a bioisostere for other groups, which can significantly modulate a molecule's properties, including its binding affinity to biological targets, membrane permeability, and resistance to metabolic degradation.[1] When combined with the versatile nitrile functional group, which can be readily converted into amines, carboxylic acids, or tetrazoles, the 3-(trifluoromethyl)benzonitrile scaffold becomes an exceptionally valuable precursor for a diverse range of complex molecules.[3]